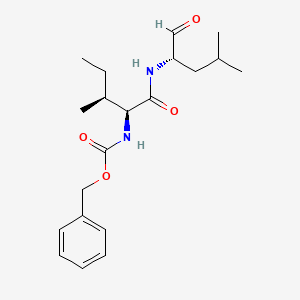

Z-Ile-Leu-aldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Ile-Leu-aldehyde: is a potent and competitive peptide aldehyde inhibitor of gamma-secretase and Notch signaling pathwaysThis compound has significant implications in various cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Z-Ile-Leu-aldehyde involves the formylation of enolates and enols, which is a standard approach for the preparation of beta-oxoaldehydes. Enolates are commonly formylated by alkyl formates in crossed-Claisen condensations .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions .

化学反应分析

γ-Secretase Inhibition and Amyloid β Reduction

Z-IL-CHO acts as a cell-permeable, reversible inhibitor of γ-secretase, reducing amyloid β (Aβ) production. Key findings include:

-

IC₅₀ Values :

-

Mechanism : Blocks γ-secretase activity by binding to the enzyme’s active site, preventing proteolytic cleavage of amyloid precursor protein (APP). This inhibition also suppresses γ-CTF (carboxyl-terminal fragment) formation without affecting APP levels .

Protease Inhibition via Aldehyde Reactivity

The aldehyde group in Z-IL-CHO enables irreversible inhibition of cysteine proteases (e.g., cathepsins). Kinetic data:

| Protease | Inactivation Rate (k₂/K₁, M⁻¹s⁻¹) |

|---|---|

| Cathepsin B | ~28,000 |

| Cathepsin L | ~36,000 |

| Papain | >10,000 |

Mechanism : The aldehyde forms a covalent thiohemiacetal intermediate with the active-site cysteine residue, leading to irreversible enzyme inactivation .

General Aldehyde Reactivity

Z-IL-CHO undergoes typical aldehyde reactions:

Nucleophilic Additions

-

Hydration : Forms gem-diols in aqueous acidic/basic conditions.

-

Cyanohydrin Formation : Reacts with HCN to yield α-cyanoalcohol derivatives.

-

Grignard Reactions : Produces secondary alcohols upon addition of organomagnesium reagents .

Oxidation and Reduction

-

Oxidation : Converts to carboxylic acids under strong oxidizing conditions (e.g., CrO₃).

-

Reduction : LiAlH₄ reduces the aldehyde to a primary alcohol .

Protecting Group Strategies

科学研究应用

Medicinal Chemistry Applications

Z-Ile-Leu-aldehyde is primarily recognized for its role as a peptidomimetic compound, which can inhibit specific proteases involved in pathological processes. Its applications in medicinal chemistry include:

- Inhibition of Proteases : Research indicates that this compound can act as an inhibitor of various cysteine proteases, including cathepsins B and L. These enzymes are implicated in cancer metastasis and other diseases. For instance, studies have shown that this compound derivatives exhibit significant inhibitory activity against these targets, making them potential therapeutic agents for conditions such as cancer and inflammatory diseases .

- Neuroprotective Effects : In models of neurodegenerative diseases, compounds similar to this compound have demonstrated protective effects against neuronal cell death. This is particularly relevant in conditions like Alzheimer's disease, where modulation of gamma-secretase activity is crucial . The ability of this compound to influence apoptotic pathways suggests its potential use in neuroprotection.

Biochemical Applications

This compound also finds applications in biochemical research:

- Substrate for Enzyme Studies : The compound can serve as a substrate or inhibitor in enzyme kinetics studies. Its interactions with various enzymes can provide insights into enzyme mechanisms and substrate specificity .

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex peptidomimetics and other bioactive compounds through multicomponent reactions. This application is vital for drug discovery processes, where diverse libraries of compounds are explored for biological activity .

Case Study 1: Inhibition of Cathepsins

A study demonstrated that this compound derivatives showed IC50 values in the low micromolar range against cathepsins B and L, indicating strong inhibitory potential. These findings suggest that modifications to the aldehyde group can enhance selectivity and potency against specific proteases .

Case Study 2: Neuroprotection

In a model of traumatic brain injury, this compound was shown to reduce cell death and inflammation markers significantly. The compound's ability to modulate apoptotic pathways was highlighted as a mechanism for its neuroprotective effects .

作用机制

Z-Ile-Leu-aldehyde exerts its effects by inhibiting gamma-secretase, a large protease complex that cleaves the membrane-bound form of Notch and releases the intracellular domain of the Notch receptor. This inhibition blocks the Notch signaling pathway, which is crucial for various cellular processes. The compound also reduces amyloid beta production by blocking gamma-secretase activity, making it a potential therapeutic agent for Alzheimer’s disease .

相似化合物的比较

DAPT: Another gamma-secretase inhibitor with similar inhibitory effects on Notch signaling.

LY-411575: A potent gamma-secretase inhibitor used in Alzheimer’s disease research.

Semagacestat: A gamma-secretase inhibitor investigated for its potential in treating Alzheimer’s disease.

Uniqueness: Z-Ile-Leu-aldehyde is unique due to its high potency and competitive inhibition of gamma-secretase and Notch signaling. It has shown significant efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research .

生物活性

Z-Ile-Leu-aldehyde, also known as a potent gamma-secretase inhibitor, has garnered attention in various fields of biological research, particularly in cancer and neurodegenerative diseases. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic peptide aldehyde that functions primarily as an inhibitor of gamma-secretase, an enzyme complex involved in the cleavage of transmembrane proteins, including the amyloid precursor protein (APP). This cleavage is significant in the context of Alzheimer's disease, where abnormal processing leads to the accumulation of amyloid-beta peptides.

- Gamma-Secretase Inhibition :

- Notch Signaling Pathway :

- Calcium Channel Blockade :

Table 1: Biological Activity Profile of this compound

| Activity | Effect | Reference |

|---|---|---|

| Gamma-Secretase Inhibition | Reduces amyloid-beta production | |

| Notch Signaling Inhibition | Alters cell differentiation | |

| Calcium Channel Inhibition | Decreases calcium ion influx |

Case Studies

- Alzheimer's Disease Models :

-

Cancer Research :

- A study investigating the effects of this compound on cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis in certain types of cancer cells through modulation of the Notch signaling pathway. The findings suggest potential applications in targeted cancer therapies .

- Neuroprotection :

属性

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLUFQGNVGLKR-SZMVWBNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。